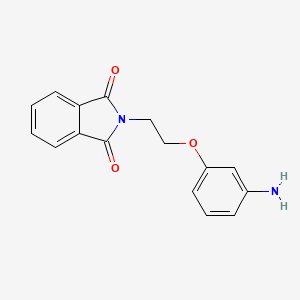

2-(2-(3-Aminofenoxi)etil)isoindolina-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

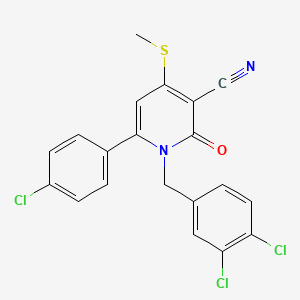

“2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione” is a chemical compound . It belongs to the class of isoindoline-1,3-dione, which is known for its wide range of pharmacological activities.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was synthesized and evaluated as an AChE inhibitor .Molecular Structure Analysis

The geometric structure of similar compounds has been analyzed and compared, finding a close correlation .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the condensation of phthalic anhydride with selected amino-containing compounds has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione” include a molecular weight of 282.29 g/mol . This compound is a white to off-white powder that is soluble in DMSO, DMF, and ethanol.Aplicaciones Científicas De Investigación

- Los derivados de N-isoindolina-1,3-diona han mostrado potencial como agentes terapéuticos. Los investigadores han explorado su uso en el desarrollo de fármacos debido a su reactividad química única y características estructurales . Estos compuestos podrían servir como andamiajes para el diseño de nuevos fármacos dirigidos a enfermedades específicas.

- Las isoindolinas y las isoindolina-1,3-dionas modulan el receptor de dopamina D3, lo que sugiere su potencial como agentes antipsicóticos . La investigación adicional en este ámbito podría conducir a nuevos tratamientos para los trastornos de salud mental.

- La inhibición de la agregación de la proteína β-amiloide es crucial en el manejo de la enfermedad de Alzheimer. Las N-isoindolina-1,3-dionas han mostrado promesa en este contexto, haciéndolas relevantes para el descubrimiento de fármacos .

Síntesis Farmacéutica

Agentes Antipsicóticos

Tratamiento de la Enfermedad de Alzheimer

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione are the human dopamine receptor D2 and acetylcholinesterase (AChE) . The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in reward, motivation, and movement. AChE is a key enzyme in the cholinergic system, associated with the degradation of acetylcholine, and is implicated in Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, leading to changes in their function. In the case of the dopamine receptor D2, it acts as a ligand, interacting with the main amino acid residues at its allosteric binding site . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine .

Biochemical Pathways

The interaction of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione with the dopamine receptor D2 can affect the dopaminergic pathway, potentially influencing reward and motivation mechanisms . Its inhibition of AChE can impact the cholinergic pathway, potentially slowing the degradation of acetylcholine and thereby enhancing cholinergic transmission .

Pharmacokinetics

One study suggests that it has good affinity and some pharmacokinetic parameters were predicted in silico .

Result of Action

The molecular and cellular effects of this compound’s action include potential modulation of the dopaminergic and cholinergic systems . In a Parkinsonism mouse model, one derivative of this compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(3-aminophenoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJXAUCIQJZYEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)

![2-Bromo-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2377825.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)

![Bicyclo[4.1.0]heptane-7-sulfonyl chloride](/img/structure/B2377835.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2377836.png)

![N-[3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377839.png)

![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2377843.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377845.png)